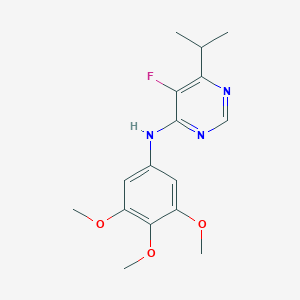

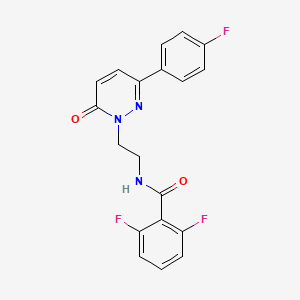

![molecular formula C7H5ClN4O B2497969 4-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]pyrimidine CAS No. 1343306-94-4](/img/structure/B2497969.png)

4-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]pyrimidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of 4-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]pyrimidine derivatives involves multi-step chemical reactions, employing various precursors and conditions to achieve the targeted compound. For instance, compounds similar to the target molecule have been synthesized through reactions involving chloromethyl benzoyl isothiocyanate with specific pyrimidine derivatives in dry tetrahydrofuran, characterized by techniques such as FT-IR, FT-Raman, NMR, X-ray diffraction, and mass spectrometry (Zhang et al., 2018). Another study presented a novel synthesis pathway for a closely related compound, starting from commercially available precursors, which could serve as intermediates for disubstituted pyrimidines with potential pharmacological properties (Ogurtsov & Rakitin, 2021).

Molecular Structure Analysis

The molecular structure of these compounds has been extensively analyzed using techniques such as X-ray crystallography, which helps in determining the precise arrangement of atoms within the molecule. Studies have explored the non-covalent interactions within such molecules, contributing to the understanding of their structural stability and potential interaction with biological targets (Zhang et al., 2018).

Scientific Research Applications

Antimicrobial Activity

A study reported the synthesis of 5-methyl-3-phenyl-6-(5-phenyl-1,3,4-oxadiazol-2-yl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-diones, which displayed antimicrobial activity against strains of Staphylococcus aureus, Escherichia coli, and Bacillus subtilis (Vlasov et al., 2015). Another study synthesized a series of pyrazolo[3,4-d]pyrimidine derivatives with 1,3,4-oxadiazol-2-thiol, showing moderate to excellent antimicrobial activity against various bacteria and fungi (El-sayed et al., 2017).

Antitumor Activity

Research on novel 1,2,4-oxadiazole and trifluoromethylpyridine derivatives, starting from compounds like 4-(3-(tert-butyl)-1,2,4-oxadiazol-5-yl)aniline, assessed their in vitro anti-cancer activity across multiple cell lines. One compound exhibited significant potency with a mean IC50 value of 5.66 μM (Maftei et al., 2016). Additionally, novel amine derivatives of 5-[5-(chloromethyl)-1,3,4-oxadiazol-2-yl]-2-(4-fluorophenyl)-pyridine were synthesized and screened for anticancer activity against human cancer cell lines, showing promising results (Vinayak et al., 2017).

Chemical Synthesis and Structural Analysis

A study explored the synthesis and spectral characteristics of novel fluorescent compounds containing the 1,3,4-oxadiazole moiety, which displayed intense blue to yellow-green fluorescence in various solutions (Ho & Yao, 2009). Another research focused on the synthesis and structure of novel thieno[2,3-d]pyrimidine derivatives containing the 1,3,4-oxadiazole moiety, substantiating their structure through various spectroscopic and analytical techniques (Ho & Suen, 2009).

Mechanism of Action

Anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators namely prostaglandin E 2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .

Future Directions

properties

IUPAC Name |

5-(chloromethyl)-3-pyrimidin-4-yl-1,2,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClN4O/c8-3-6-11-7(12-13-6)5-1-2-9-4-10-5/h1-2,4H,3H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPBYOBMASVOHIT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CN=C1C2=NOC(=N2)CCl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.59 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1343306-94-4 |

Source

|

| Record name | 4-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]pyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

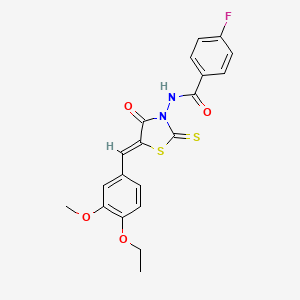

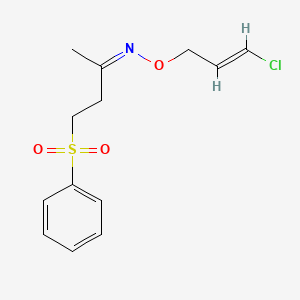

![2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2497886.png)

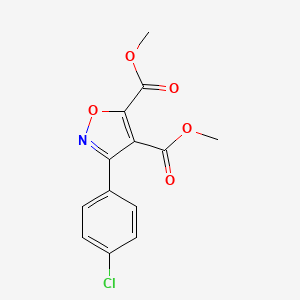

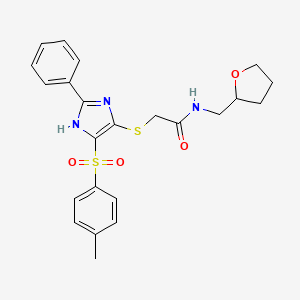

![(2Z)-N-(3-chloro-4-methoxyphenyl)-2-[(4-methylphenyl)sulfonylhydrazinylidene]chromene-3-carboxamide](/img/structure/B2497891.png)

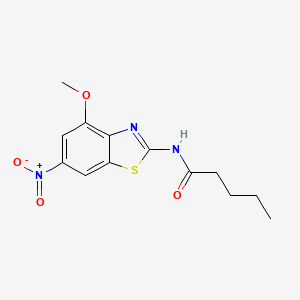

![3-(3,4-Dimethoxyphenyl)-1-(4-ethylphenyl)-3-hydroxy-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide](/img/structure/B2497894.png)

![2-chloro-N-[4-(4-ethylpiperazin-1-yl)phenyl]acetamide](/img/structure/B2497896.png)

![2-((3-(3,4-dimethylphenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2497902.png)

![N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-(trifluoromethyl)benzamide](/img/structure/B2497906.png)

![2-[9H-Fluoren-9-ylmethoxycarbonyl-[(2S,3R)-2-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]amino]butanoic acid](/img/structure/B2497909.png)